molecular formula C23H16O11 B099618 Cromolyn CAS No. 16110-51-3

Cromolyn

Katalognummer: B099618
CAS-Nummer: 16110-51-3
Molekulargewicht: 468.4 g/mol
InChI-Schlüssel: IMZMKUWMOSJXDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cromolyn (disodium cromoglycate) is a mast cell stabilizer initially developed for asthma management. It inhibits mast cell degranulation, preventing the release of inflammatory mediators like histamine, leukotrienes, and cytokines . Its safety profile and multi-target mechanisms make it a candidate for drug repositioning .

Vorbereitungsmethoden

Organic Synthesis of Cromolyn via Ester Hydrolysis

The synthesis of this compound sodium typically begins with the preparation of diethyl cromoglycate, followed by hydrolysis under controlled conditions. A patented method outlines a multi-step process starting with 2,6-dihydroxyacetophenone as the primary precursor .

Substitution Cyclization Dehydration Reaction

In the initial step, 2,6-dihydroxyacetophenone reacts with diethyl oxalate in the presence of alkali metal alkoxide (e.g., sodium ethoxide) and absolute ethanol. This substitution cyclization dehydration reaction yields ethyl 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylate . Optimal conditions include a reaction temperature of 50–100°C for 4–15 hours, with a mass ratio of alcohol solvent to 2,6-dihydroxyacetophenone maintained at 3:1 to 6:1 . Post-reaction, anhydrous ethanol and excess diethyl oxalate are evaporated to isolate the intermediate.

Continuous Substitution with Epichlorohydrin or 1,3-Dibromo-2-Propanol

The intermediate undergoes further substitution with epichlorohydrin or 1,3-dibromo-2-propanol in an alcohol solvent (e.g., ethanol or methanol) under alkaline conditions. This step introduces the bis-ether linkage characteristic of this compound’s structure. For example, reacting ethyl 7-hydroxy-4-oxo-4H-benzopyran-2-carboxylate with epichlorohydrin at 70°C for 7 days produces diethyl cromoglycate with a yield below 50% . The reaction mixture is subsequently cooled to 20–30°C, and the product is isolated via vacuum filtration.

Hydrolysis to this compound Sodium

Diethyl cromoglycate is hydrolyzed in an ethanol-water solution (50–80% ethanol by mass) using inorganic bases such as sodium hydroxide, sodium carbonate, or sodium bicarbonate. The hydrolysis occurs at 50–80°C for 3–8 hours, with a molar ratio of base to diethyl cromoglycate ranging from 2:1 to 4:1 . Cooling the reaction mixture to 5–10°C precipitates this compound sodium, which is filtered and dried. Nuclear magnetic resonance (NMR) spectra confirm the structure, with distinct peaks corresponding to the aromatic protons and ether linkages (Figures 1–3 in the patent) .

Table 1: Key Parameters for this compound Sodium Synthesis

ParameterOptimal Range
Hydrolysis Temperature50–80°C
Base-to-Ester Molar Ratio2:1 to 4:1
Ethanol Concentration50–80% (v/v)
Reaction Time3–8 hours
Final Yield61.5–65.6%

Metal Complexation Strategies for Enhanced Stability

Recent advances focus on synthesizing this compound-based pharmaceutical metal complexes (pMCs) to modulate dissolution profiles and therapeutic efficacy. A study demonstrated the formation of crystalline pMCs with Zn²⁺, Mg²⁺, and Ca²⁺ ions .

Synthesis of this compound-Zn, -Mg, and -Ca Complexes

This compound sodium reacts with metal nitrates (Zn(NO₃)₂·6H₂O, Mg(NO₃)₂·6H₂O, Ca(NO₃)₂·4H₂O) in aqueous or ethanol-water solutions. Critical parameters include:

  • pH : Adjusted to 4.00 using HCl to favor ligand deprotonation without metal hydroxide formation .

  • Molar Ratio : Zn²⁺ and Ca²⁺ employ a 2:1 metal-to-cromolyn ratio, while Mg²⁺ uses 1:1 .

  • Temperature : Reactions proceed at 70°C for 7 days, yielding needlelike (Zn, Ca) or blocklike (Mg) crystals .

Table 2: Crystallographic Data for this compound-Based pMCs

ParameterThis compound-ZnThis compound-MgThis compound-Ca
Empirical Formula[Zn₂(C₄₆H₄₀O₂₈)]·7H₂O[Mg(C₂₃H₂₄O₁₆)]·H₂O[Ca₂(C₄₆H₄₈O₃₂)]·4H₂O
Molecular Weight1297.63 g/mol598.75 g/mol1265.06 g/mol
Space GroupC2/cP1̅P2₁/n
Unit Cell Volume5094.75 ų1239.64 ų2596.61 ų
Density1.692 g/cm³1.604 g/cm³1.618 g/cm³

Characterization of Metal Complexes

  • Raman Spectroscopy : Identifies shifts in carbonyl (C=O) and ether (C-O-C) stretches upon metal coordination .

  • Thermogravimetric Analysis (TGA) : Reveals thermal stability up to 200°C, with weight losses corresponding to bound water molecules .

  • Powder X-ray Diffraction (PXRD) : Confirms crystalline nature and phase purity, with Rietveld refinement residuals (Rwp) of 0.0790 (Zn), 0.1246 (Mg), and 0.1997 (Ca) .

Dissolution Profiles and Pharmacokinetic Implications

Dissolution studies in phosphate-buffered saline (PBS, pH 7.40) at 37°C demonstrate sustained release profiles:

  • This compound-Zn : 75% release after 5 hours.

  • This compound-Mg : 80% release after 6 hours.

  • This compound-Ca : 85% release after 6 hours .

Table 3: Dissolution Kinetics of this compound pMCs

ComplexTime to 50% ReleaseEquilibrium Concentration
This compound-Zn2.5 hours0.17 mg/mL
This compound-Mg3.0 hours0.10 mg/mL
This compound-Ca2.8 hours0.17 mg/mL

Comparative Analysis of Synthesis Routes

Yield and Purity Considerations

The organic synthesis route achieves higher yields (61.5–65.6%) compared to metal complexation (<50%) . However, pMCs offer advantages in controlled release and reduced dosing frequency.

Scalability and Industrial Feasibility

  • Organic Synthesis : Requires multi-step purification (recrystallization, activated carbon decolorization), increasing production costs .

  • Metal Complexation : Scalability is limited by low crystal yields and prolonged reaction times (7 days) .

Analyse Chemischer Reaktionen

Cromoglicinsäure unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Cromoglicinsäure kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Reduktion: Reduktionsreaktionen können Cromoglicinsäure in verschiedene reduzierte Formen umwandeln.

    Substitution: Substitutionsreaktionen können auftreten, bei denen bestimmte funktionelle Gruppen in Cromoglicinsäure durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Clinical Applications in Asthma and Allergies

Cromolyn sodium is widely utilized in managing asthma and allergic reactions due to its ability to inhibit the release of inflammatory mediators from mast cells.

Key Findings:

  • Effectiveness : this compound has been shown to significantly improve lung function and control asthmatic symptoms when administered via metered-dose inhalers (MDI) .
  • Mechanism : It acts by preventing mast cell degranulation, thereby reducing bronchoconstriction and inflammation associated with asthma .

Table 1: Clinical Efficacy of this compound in Asthma Management

Study TypeSample SizeOutcome MeasureResult
Multicenter Study500Asthma symptom control70% improvement in symptoms
Randomized Trial300Lung function (FEV1)20% increase in FEV1
Open-label Study200Need for rescue medication50% reduction

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS).

Key Findings:

  • Alzheimer's Disease : this compound treatment has been associated with reduced levels of amyloid-beta (Aβ) plaques in transgenic mouse models. It promotes microglial recruitment and enhances the phagocytosis of Aβ deposits .
  • Amyotrophic Lateral Sclerosis : In ALS models, this compound has demonstrated a delay in disease onset and reduced motor deficits by inducing an anti-inflammatory state in microglial cells .

Table 2: Neuroprotective Studies Involving this compound

Disease ModelTreatment DurationKey OutcomesResult
Alzheimer's3 monthsAβ plaque reduction>50% reduction in Aβ levels
ALS6 monthsMotor neuron preservationSignificant improvement noted

Anti-inflammatory Properties

This compound's ability to modulate inflammatory responses has led to investigations into its potential applications in various inflammatory diseases.

Key Findings:

  • Cytokine Inhibition : Research indicates that this compound significantly reduces the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α from activated microglial cells .
  • Potential in Other Conditions : The compound is being explored for its efficacy in treating conditions characterized by chronic inflammation, including certain autoimmune disorders.

Table 3: Inflammatory Cytokine Modulation by this compound

Cell TypeStimulusCytokines MeasuredResult
MicrogliaTNF-αIL-1β, IL-6, IL-8>70% reduction
Mast CellsAllergensHistamine, TNF-αSignificant inhibition observed

Oncological Applications

Emerging studies suggest that this compound may have direct effects on tumor cells and angiogenesis.

Key Findings:

  • Tumor Cell Effects : Research indicates that this compound can inhibit tumor growth and affect vascular networks associated with tumors . Specific studies have shown its efficacy against melanoma cell lines.
  • Angiogenic Factors : this compound treatment has been linked to decreased expression of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), suggesting potential as an anti-tumor agent .

Table 4: Oncological Studies of this compound

Tumor TypeTreatment DurationKey OutcomesResult
Melanoma2 weeksTumor volume reductionSignificant necrosis observed
Various TumorsVariableAngiogenic factor expressionDecreased VEGF levels noted

Wirkmechanismus

Cromoglicic acid exerts its effects by inhibiting the degranulation of mast cells, which prevents the release of histamine and other inflammatory mediators. This action helps to reduce allergic reactions and inflammation. The compound may also reduce the release of inflammatory leukotrienes and inhibit calcium influx, further contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Cromolyn vs. Fluorinated this compound (F-cromolyn)

F-cromolyn, a fluorinated derivative, retains this compound’s anti-inflammatory properties but exhibits enhanced blood-brain barrier (BBB) penetration. In Alzheimer’s models, both compounds inhibit Aβ polymerization (6–8-fold inhibition at 5–50 nM) . In microglial studies, 3 µM F-cromolyn reduced pro-inflammatory PELP1 secretion by 85% (vs. 78% for this compound), suggesting comparable efficacy with improved pharmacokinetics .

This compound vs. Gemcitabine (Pancreatic Cancer)

In pancreatic cancer models, this compound reduced tumor volume more effectively than gemcitabine, a standard chemotherapy agent. A 5-methyl this compound derivative further increased survival rates by 40% compared to controls .

Key Advantage : this compound’s dual inhibition of tumor proliferation and inflammatory pathways offers a multi-target advantage over gemcitabine .

This compound vs. Fisetin (Amyloid-β Modulation)

This compound and fisetin (a flavonoid) both inhibit Aβ aggregation. However, this compound reduced soluble Aβ levels by >50% in transgenic AD mice after one week of intraperitoneal administration, whereas fisetin’s effects are less documented in vivo . This compound also decreased Aβ half-life in brain microdialysates, suggesting enhanced clearance mechanisms .

Key Difference : this compound’s FDA-approved status and rapid Aβ reduction make it a translatable candidate for AD, whereas fisetin remains pre-clinical .

This compound vs. Compound 48/80 (Mast Cell Modulation)

Compound 48/80, a mast cell degranulator, exacerbates inflammation, while this compound stabilizes mast cells. This compound also reduced serum creatine kinase (CK) activity, a marker of muscle damage, by 30% compared to controls .

Key Advantage : this compound’s mast cell stabilization contrasts with the pro-inflammatory effects of Compound 48/80 .

This compound vs. Novel S100P Inhibitors (Cancer)

In pancreatic cancer, this compound (10 mM) inhibited S100P-mediated metastasis, matching the efficacy of novel small-molecule S100P inhibitors. Both this compound and hit compounds reduced Panc-1 cell viability by 20–25% without cytotoxicity . However, this compound uniquely suppressed NF-κB, a pathway critical for tumor survival .

Key Difference : this compound’s multi-pathway inhibition provides broader anti-cancer activity compared to single-target S100P inhibitors .

Data Tables

Table 1: Comparative Efficacy in Neurodegenerative Models

Parameter This compound F-cromolyn
Aβ Aggregation Inhibition 6-fold at 50 nM 8-fold at 50 nM
Brain Uptake (% Dose/g) <0.1% 0.94%
PELP1 Secretion Reduction 78% at 3 µM 85% at 3 µM

Table 2: Anti-Cancer Activity

Compound Tumor Volume Reduction Survival Increase Key Mechanism
This compound 60% 40% S100P/NF-κB inhibition
Gemcitabine 30% 20% DNA synthesis inhibition
Novel S100P Inhibitors 25% N/A S100P binding

Biologische Aktivität

Cromolyn sodium, a mast cell stabilizer, has been widely recognized for its role in managing allergic conditions, particularly asthma. Recent research has expanded its potential applications beyond traditional uses, revealing significant biological activities that may contribute to therapeutic interventions in various diseases, including Alzheimer’s disease and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound functions primarily by stabilizing mast cells and inhibiting their degranulation, which prevents the release of inflammatory mediators such as histamine and leukotrienes. This mechanism is crucial for mitigating allergic responses and bronchoconstriction associated with asthma . Unlike antihistamines that act post-release, this compound preemptively blocks the allergenic response, making it effective in both immediate and late-phase allergic reactions.

Applications in Alzheimer's Disease

Recent studies have highlighted the potential of this compound in neurodegenerative conditions, particularly Alzheimer’s disease (AD). A notable study demonstrated that this compound significantly reduced levels of amyloid-beta (Aβ) plaques in transgenic mouse models of AD. Specifically:

  • Study Findings :
    • Reduction of Aβ Levels : this compound treatment resulted in a reduction of insoluble Aβ40 and Aβ42 levels by approximately 98.7% and 99.6%, respectively, compared to control groups .
    • Microglial Activation : this compound enhanced microglial recruitment and phagocytosis of Aβ deposits, indicating a shift towards a neuroprotective inflammatory response .

Table 1: Effects of this compound on Aβ Levels in Tg2576 Mice

Treatment TypeAβ40 Reduction (%)Aβ42 Reduction (%)Aβ38 Increase (%)
Low-dose92.494.8402.0
High-dose98.799.6191.6

Anticancer Activity

This compound has also shown promise as an anticancer agent, particularly in colon cancer. Research indicates that it inhibits the proliferation of colon cancer cells effectively:

  • Efficacy : In vitro studies demonstrated that this compound's effectiveness is comparable to doxorubicin, a standard chemotherapy drug .
  • Mechanism : The compound induces apoptosis in cancer cells, suggesting its potential for drug repositioning in oncology.

Table 2: Comparative Efficacy of this compound vs Doxorubicin

DrugCell Proliferation Inhibition (%)Apoptosis Induction (%)
This compoundStrongSignificant
DoxorubicinCompetitiveHigh

Case Studies and Clinical Implications

  • Case Study on Allergic Reactions :
    • Patients with mastocytosis treated with this compound reported significant improvements in symptoms such as flushing and abdominal pain . This underscores its role as a stabilizer for mast cell-related disorders.
  • Clinical Trials :
    • Ongoing clinical trials are investigating the use of this compound in combination therapies for AD and various cancers, aiming to explore its multifaceted biological activities further.

Q & A

Basic Research Questions

Q. What established methodologies are used to assess Cromolyn’s mast cell stabilization efficacy in preclinical models?

  • Answer: Standard methodologies include in vitro assays measuring histamine release inhibition in mast cell cultures (e.g., RBL-2H3 cells) and in vivo models like ovalbumin-sensitized mice for allergic inflammation. Techniques such as flow cytometry (for mast cell degranulation markers) and ELISA (for cytokine quantification) are critical. Experimental protocols should detail cell viability controls, dose-response curves, and statistical power calculations to ensure reproducibility .

Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic window?

  • Answer: Dose-ranging studies must include sub-therapeutic, therapeutic, and supra-therapeutic doses, validated via pharmacokinetic (PK) profiling (e.g., plasma concentration-time curves). Use non-linear regression models to calculate EC50/IC50 values. Include negative controls (e.g., saline) and positive controls (e.g., ketotifen) to contextualize efficacy. Protocols should align with ARRIVE guidelines for animal studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound in allergic disease models?

  • Answer: Discrepancies may arise from bioavailability limitations or tissue-specific microenvironments. Strategies include:

  • Comparative PK/PD modeling to assess tissue penetration and metabolite activity.
  • Ex vivo histopathology of target tissues (e.g., lung biopsies) to correlate mast cell inhibition with clinical endpoints.
  • Sensitivity analyses to identify confounding variables (e.g., immune cell crosstalk) .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

  • Answer: Mixed-effects models or repeated-measures ANOVA are suitable for longitudinal data. Account for inter-individual variability using random-effects terms. For survival studies, Kaplan-Meier curves with log-rank tests are appropriate. Pre-specify primary/secondary endpoints to avoid Type I errors, and report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values .

Q. How can multi-omics data be integrated to elucidate this compound’s off-target effects?

  • Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets via systems biology tools like weighted gene co-expression networks (WGCNA) or pathway enrichment analysis (e.g., KEGG, Reactome). Validate hypotheses using CRISPR-Cas9 knockouts or pharmacological inhibitors in target pathways .

Q. What frameworks (e.g., FINER, PICO) are applicable for formulating rigorous research questions in this compound studies?

  • Answer:

  • FINER Criteria : Ensure questions are Feasible (e.g., access to mast cell lines), Interesting (address mechanistic gaps), Novel (e.g., combinatorial therapies), Ethical (humane animal models), and Relevant (clinical translation potential).
  • PICO Framework : Define Population (e.g., asthmatic murine models), Intervention (this compound dosing), Comparison (standard care), and Outcomes (e.g., airway hyperresponsiveness metrics) .

Q. Methodological Challenges and Solutions

Q. How can researchers ensure reproducibility when replicating this compound’s anti-inflammatory effects across laboratories?

  • Answer: Adopt standardized protocols from repositories like protocols.io . Report detailed methods:

  • Cell culture conditions (passage numbers, media composition).
  • Animal husbandry (diet, circadian cycle controls).
  • Data transparency : Share raw datasets in repositories like Figshare or Zenodo. Use blinding and randomization in experimental workflows .

Q. What strategies mitigate bias in meta-analyses of this compound’s clinical trial data?

  • Answer: Conduct literature searches across multiple databases (PubMed, EMBASE, Cochrane Library) to avoid publication bias. Use PRISMA guidelines for systematic reviews. Perform funnel plot analyses to detect asymmetry, and apply Egger’s regression test for small-study effects. Include sensitivity analyses excluding industry-funded trials .

Q. Data Presentation and Ethical Considerations

Q. How should conflicting findings about this compound’s neuroprotective effects in Alzheimer’s models be addressed in publications?

  • Answer: Clearly delineate experimental variables (e.g., transgenic mouse strains, dosing schedules). Use supplemental tables to compare methodologies side-by-side. Discuss potential confounders (e.g., blood-brain barrier permeability) and propose validation studies (e.g., PET imaging of microglial activation) .

Q. What ethical guidelines apply to human tissue-based studies evaluating this compound’s mast cell inhibition?

  • Answer: Obtain informed consent for biospecimen use (e.g., nasal polyp biopsies). Anonymize data per GDPR/HIPAA standards. Disclose conflicts of interest (e.g., industry partnerships) and adhere to institutional review board (IRB) protocols .

Eigenschaften

IUPAC Name

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZMKUWMOSJXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O11
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15826-37-6 (Parent)
Record name Cromoglicic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022860
Record name Cromolyn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chromoglicic acid is a solid. (NTP, 1992), Solid
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/, 100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/, 3.58e-02 g/L
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Colorless crystals from ethanol + ether

CAS No.

16110-51-3
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromolyn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16110-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromoglicic acid [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cromolyn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cromoglicic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CROMOLYN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0TK0FS77W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

421 to 423 °F (NTP, 1992), 241-242 °C (decomposes), WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES), 241 - 242 °C
Record name CHROMOGLICIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20031
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cromoglicic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CROMOLYN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cromoglicic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1,3-bis(2-carboxychromon-5-yloxy)-propan-2-ol disodium salt (2.5 g, 5,2 mmol), was suspended in DMF. To the suspension was added benzyl bromide (0.734 ml, 6.2 mmol) and the reaction was kept overnight under stirring. An additional portion of benzyl bromide (0.734 ml, 6.2 mmol) was added. After 24 hr, the reaction mixture was poured into sodium hydrogen carbonate aqueous solution and extracted dichloromethane. The organic phase was washed with water two times and evaporated to give the dibenzyl ester of 1,3-bis(2-carboxychromon-5-yloxy)propan-2-ol (1.72 g).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.734 mL
Type
reactant
Reaction Step Two
Quantity
0.734 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromoethyl(triethyl)azanium
Cromolyn
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
Cromolyn
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
Cromolyn
2-Bromoethyl(triethyl)azanium
Cromolyn
2-Bromoethyl(triethyl)azanium
Cromolyn
2-Bromoethyl(triethyl)azanium
2-Bromoethyl(triethyl)azanium
Cromolyn

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.